1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
Overview
Description
“1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and trifluoroethoxy groups . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 255.03 . It is a liquid at room temperature . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 210.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 103.3±11.6 °C .Scientific Research Applications
Aryne Route in Organic Synthesis
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, although not directly studied, has close analogs that have been used in organic synthesis. For instance, 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene are used to generate arynes, which are then trapped in situ with furan, leading to the production of various naphthalene derivatives. This process illustrates the compound's utility in synthesizing complex organic structures (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
Compounds similar to this compound, like 1-Bromo-3,5-bis(trifluoromethyl)benzene, are versatile starting materials for organometallic synthesis. These compounds are used to create intermediates such as phenyllithium, which are crucial in synthesizing a wide array of organofluorine compounds (Porwisiak & Schlosser, 1996).
Generation of Fluoroalkoxy Benzenes
The generation of fluoroalkoxy benzenes, a class to which this compound belongs, is of significant interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. The typical synthetic routes involve reactions between electrophilic haloalkyl fluorides and nucleophilic phenol derivatives, highlighting the compound's relevance in diverse chemical syntheses (Gupton, Idoux, Colon, & Rampi, 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSYSRVUXFHORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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